molecular formula C18H12O6 B2460918 3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one CAS No. 2320267-85-2

3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2460918
CAS No.: 2320267-85-2
M. Wt: 324.288
InChI Key: ZLZOLFHKNWLBOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves well-known reactions such as Pd-catalyzed arylation and Noyori asymmetric hydrogenation . Another method involves the cleavage of Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a benzodioxole ring and a chromen-2-one group . The 3D structure of similar compounds can be viewed using specific software .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of CuI and NaHCO3 in acetonitrile .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For instance, the molecular weight of 1,3-Benzodioxole-5-carboxylic acid is 166.1308 . The solubility of similar compounds can also vary .

Scientific Research Applications

Synthesis and Chemical Properties

3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one is a compound that has been studied in various chemical syntheses and applications. Its structural motif is found in a range of chemical reactions, including transition-metal-free intramolecular arylation of phenols. This process involves the cyclization of halobenzyloxy phenols to form benzo[c]chromenes, highlighting the compound's role in forming carbon-carbon bonds through a mechanism involving benzyne intermediates and sp² C-H functionalization (G. B. Bajracharya & O. Daugulis, 2008).

Biological Applications and Studies

In biological contexts, derivatives of this compound have been explored for their potential antibacterial properties. A notable study synthesized a series of chromen-2-one derivatives through a one-pot multicomponent reaction, revealing some compounds with significant antibacterial activity against both gram-positive and gram-negative bacteria (Ravibabu Velpula et al., 2015). These findings underscore the compound's relevance in medicinal chemistry, especially in the search for new antibacterial agents.

Photoreactivity and Materials Science

The photoreactivity of chromen-2-one derivatives has also been a focus of research, particularly in the study of photochromic materials. These studies explore how chromen-2-one compounds undergo structural transformations upon exposure to light, leading to changes in their optical properties. Such research has implications for developing new materials with potential applications in photoresponsive technologies (J. Hobley et al., 2000).

Novel Synthetic Pathways

Researchers have developed novel synthetic pathways involving this compound derivatives, contributing to the field of organic synthesis. For instance, new methodologies for the synthesis of highly functionalized spiropyrans, which include chromen-2-one derivatives as key intermediates, have been reported. These compounds exhibit photochromic activity, which could be harnessed in various technological applications (Ilya V. Ozhogin et al., 2018).

Safety and Hazards

The safety and hazards associated with similar compounds can vary. For instance, 1,3-Benzodioxole-5-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the study of similar compounds often involve the synthesis and application of these compounds in various fields. For instance, dioxole functionalized metal–organic frameworks (MOFs) have been synthesized and their physical properties have been reported .

Properties

IUPAC Name

3-(1,3-benzodioxole-5-carbonyl)-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O6/c1-21-14-4-2-3-11-7-12(18(20)24-17(11)14)16(19)10-5-6-13-15(8-10)23-9-22-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZOLFHKNWLBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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